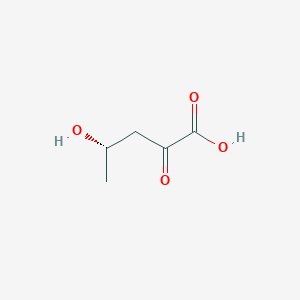

(4S)-4-hydroxy-2-oxopentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O4 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

(4S)-4-hydroxy-2-oxopentanoic acid |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |

InChI Key |

HFKQINMYQUXOCH-VKHMYHEASA-N |

SMILES |

CC(CC(=O)C(=O)O)O |

Isomeric SMILES |

C[C@@H](CC(=O)C(=O)O)O |

Canonical SMILES |

CC(CC(=O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of (4S)-4-hydroxy-2-oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-4-hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxovalerate, is a chiral α-keto acid that has been identified as a key intermediate in the microbial metabolism of certain amino acids and unsaturated compounds. Its discovery has been pivotal in elucidating novel metabolic pathways in bacteria, particularly in species of Pseudomonas. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data available in the scientific literature.

Discovery in Pseudomonas putida

The first significant report on 4-hydroxy-2-oxopentanoic acid emerged from studies on the metabolic pathways of unnatural amino acids in Pseudomonas putida mt-2. In a seminal 1981 paper, Kunz, Ribbons, and Chapman investigated the catabolism of d-allylglycine (d-2-amino-4-pentenoic acid) and dl-cis-crotylglycine.[1][2] They observed that spontaneous mutants of P. putida mt-2, harboring the TOL plasmid pWWO, gained the ability to utilize these compounds as sole sources of carbon and energy.

Their research revealed that 4-hydroxy-2-oxopentanoic acid is a crucial intermediate in the degradation pathway of d-allylglycine. The pathway is initiated by the action of a dehydrogenase, leading to the formation of 2-keto-4-pentenoic acid, which is then hydrated to 4-hydroxy-2-oxopentanoic acid by the enzyme 2-keto-4-pentenoic acid hydratase. Subsequently, 4-hydroxy-2-oxopentanoate aldolase cleaves the molecule into pyruvate and acetaldehyde.[1][2] The stereochemistry of the hydroxy group was later determined to be of the S-configuration.

Metabolic Pathway of D-Allylglycine in Pseudomonas putida mt-2

The metabolic cascade leading to and from this compound is a key feature of this pathway.

Isolation and Characterization

While the 1981 study by Kunz et al. identified 4-hydroxy-2-oxopentanoic acid as a metabolic intermediate, a detailed protocol for its isolation from natural sources as a pure (4S)-enantiomer is not extensively described in the literature. The compound's transient nature within the metabolic pathway makes its accumulation and purification challenging. The primary methods for its characterization have relied on enzymatic assays and spectroscopic analysis of reaction mixtures.

Experimental Protocols

1. Cultivation of Pseudomonas putida and Preparation of Cell Extracts (Based on Kunz et al., 1981)

This protocol outlines the general procedure for growing the bacterial strain and preparing cell extracts for enzymatic assays.

2. Enzymatic Assay for 4-Hydroxy-2-oxopentanoate Aldolase Activity

The activity of the aldolase that cleaves 4-hydroxy-2-oxopentanoic acid can be measured by monitoring the formation of one of its products, pyruvate.

-

Reaction Mixture:

-

Potassium phosphate buffer (pH 7.5)

-

(dl)-4-hydroxy-2-oxopentanoic acid (substrate)

-

Cell extract containing the aldolase

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

At specific time intervals, withdraw aliquots and stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Centrifuge to remove precipitated protein.

-

Assay the supernatant for pyruvate formation using a lactate dehydrogenase-coupled assay, monitoring the oxidation of NADH at 340 nm.

-

3. Chemoenzymatic Synthesis of (4S)-4-amino-2-hydroxy Acids (as an alternative for obtaining related structures)

Given the challenges in isolating the natural this compound, chemoenzymatic synthesis provides a robust alternative for producing structurally related compounds with defined stereochemistry. The following is a generalized workflow based on the synthesis of 4-amino-2-hydroxy acids.

Quantitative Data

The quantitative data available for this compound primarily relates to the enzymatic activities involved in its metabolism in P. putida.

| Enzyme | Substrate | Specific Activity (nmol/min per mg of protein) | Notes | Reference |

| 2-Keto-4-pentenoic acid hydratase | 2-Keto-4-pentenoic acid | 1,200 | Measured in cell extracts of P. putida PaM1000 grown on dl-allylglycine. | Kunz et al., 1981 |

| 4-Hydroxy-2-oxopentanoate aldolase | (dl)-4-Hydroxy-2-oxopentanoate | 1,100 | Measured in cell extracts of P. putida PaM1000 grown on dl-allylglycine. | Kunz et al., 1981 |

Biological Role and Signaling

This compound is primarily recognized as a metabolic intermediate in prokaryotes.[3] It has been identified as a metabolite in Escherichia coli.[3] Its direct involvement in cellular signaling pathways has not been extensively documented. However, as a short-chain hydroxy fatty acid, it belongs to a class of molecules known to have diverse biological activities. Short-chain fatty acids, in general, are crucial signaling molecules, particularly in the context of gut microbiota and host interactions, where they can act as inhibitors of histone deacetylases and activate G-protein-coupled receptors. Further research is required to determine if this compound possesses similar signaling functions.

Conclusion

References

The Biological Role of (4S)-4-hydroxy-2-oxopentanoic acid in Escherichia coli: A Technical Guide

Abstract

(4S)-4-hydroxy-2-oxopentanoic acid, also known as (4S)-4-hydroxy-2-ketopentanoic acid (HKP), is a key stereospecific intermediate in the catabolism of phenylpropanoid compounds in Escherichia coli. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its metabolic fate, the enzymology of its processing, and the genetic regulation of its catabolic pathway. This document is intended for researchers, scientists, and drug development professionals interested in bacterial metabolic pathways and enzyme function.

Introduction

Escherichia coli, a versatile bacterium, possesses a wide array of metabolic pathways that enable it to utilize diverse carbon sources. Among these is the capacity to degrade aromatic compounds, such as phenylpropionate, which are abundant in nature. The catabolism of these compounds converges on a central metabolic pathway, the mhp operon-encoded pathway, where this compound emerges as a critical intermediate. The stereospecific nature of this molecule and its enzymatic processing highlight the precision of bacterial metabolic networks. Understanding the biological role of this keto-acid and its associated enzyme, 4-hydroxy-2-keto-pentanoic acid aldolase (MhpE), provides insights into bacterial catabolism and may inform strategies for bioremediation and the development of novel antimicrobial agents.

The Phenylpropionate Catabolic Pathway

This compound is an intermediate in the multi-step catabolic pathway of 3-phenylpropionic acid (3-PP) and 3-(3-hydroxyphenyl)propionic acid (3-HPP) in E. coli. This pathway, encoded by the mhp (meta-cleavage of hydroxyphenylpropionate) operon, channels aromatic compounds into central metabolism. The final step involving this compound is its cleavage into pyruvate and acetaldehyde, two molecules that can readily enter glycolysis and other central metabolic routes.

Enzymology: 4-hydroxy-2-keto-pentanoic acid aldolase (MhpE)

The key enzyme responsible for the metabolism of this compound is 4-hydroxy-2-keto-pentanoic acid aldolase, encoded by the mhpE gene.[1] This enzyme catalyzes the reversible aldol cleavage of its substrate.

3.1. Enzyme Classification and Properties

MhpE from E. coli is a class I aldolase. Unlike class II aldolases, it does not require a divalent metal ion for its catalytic activity. The reaction proceeds via the formation of a Schiff base intermediate between a lysine residue in the active site and the keto group of the substrate. The optimal pH for MhpE activity is in the range of 6.25 to 6.75.

3.2. Kinetics and Substrate Specificity

MhpE exhibits stereoselectivity for the (4S)-enantiomer of 4-hydroxy-2-oxopentanoic acid. While detailed kinetic parameters (Kcat and Km) for the specific (4S)-enantiomer are not extensively reported, the specific activity of the purified enzyme has been determined.

| Parameter | Value | Conditions | Reference |

| Specific Activity | 184 mU/mg of protein | 20°C, 50 mM potassium phosphate buffer, pH 7.0 | |

| Substrate Specificity | Highly selective for acetaldehyde as the acceptor aldehyde. Can accept α-ketobutyric acid or phenylpyruvic acid in place of pyruvic acid as the carbonyl donor. | N/A | |

| Equilibrium Constant (Keq) | 17 M (in favor of cleavage) | 360 mM acetaldehyde, 180 mM pyruvic acid |

Genetic Regulation of the mhp Operon

The expression of the mhp operon, and consequently the synthesis of MhpE, is tightly regulated to ensure that the enzymes are only produced when a suitable substrate is available.

The mhp operon is regulated by the MhpR protein, a transcriptional activator. In the presence of the inducer, 3-(3-hydroxyphenyl)propionic acid, MhpR binds to the promoter region of the catabolic genes (mhpA-F) and activates their transcription. Furthermore, the expression of the mhp operon is subject to catabolite repression. In the presence of glucose, the preferred carbon source, the levels of cyclic AMP (cAMP) are low, and the cAMP receptor protein (CRP) is not activated. The cAMP-CRP complex is required for efficient transcription of the mhp operon, thus ensuring that the bacterium prioritizes the use of glucose over less favorable carbon sources.

Experimental Protocols

5.1. Purification of Recombinant MhpE

This protocol describes the expression and purification of His-tagged MhpE from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing His-tagged mhpE gene

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Ni-NTA affinity resin

Procedure:

-

Transform the mhpE expression vector into a suitable E. coli expression strain.

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce MhpE expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged MhpE with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole.

-

Assess the purity of the protein by SDS-PAGE.

5.2. Continuous Coupled Enzyme Assay for MhpE Activity

This assay measures the rate of pyruvate formation from the cleavage of this compound by coupling the reaction to the lactate dehydrogenase (LDH)-catalyzed oxidation of NADH.

Materials:

-

Purified MhpE enzyme

-

This compound substrate

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (50 mM potassium phosphate, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and LDH.

-

Add the this compound substrate to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified MhpE enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of the reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

This compound plays a crucial, albeit transient, role in the metabolic network of E. coli, serving as a key intermediate in the degradation of phenylpropanoid compounds. The stereospecificity of its processing by MhpE underscores the elegance and efficiency of bacterial catabolic pathways. The genetic regulation of the mhp operon ensures that the machinery for its degradation is synthesized only when required, preventing wasteful enzyme production. The experimental protocols provided herein offer a framework for the further characterization of this important metabolic pathway and its constituent enzymes. A deeper understanding of these processes holds promise for applications in metabolic engineering and the development of novel therapeutics.

References

An In-depth Technical Guide on the Metabolic Pathway of (4S)-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4-hydroxy-2-oxopentanoic acid, also known as (4S)-4-hydroxy-2-oxovalerate, is a key intermediate in the meta-cleavage pathway of aromatic compound degradation in various microorganisms. Its metabolism is of significant interest to researchers in fields ranging from environmental microbiology to biocatalysis and drug development, given its role in catabolic pathways and the stereospecificity of the enzymes involved. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of the metabolic process. While its role as a metabolic intermediate is well-established, its direct involvement in cellular signaling pathways is not documented in current scientific literature.

The Core Metabolic Pathway

This compound is primarily metabolized through a retro-aldol cleavage reaction. This reaction is catalyzed by the enzyme 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39), also referred to as 4-hydroxy-2-ketopentanoate aldolase. This enzyme cleaves this compound into two smaller, central metabolites: acetaldehyde and pyruvate . These products can then enter mainstream metabolic pathways, such as the citric acid cycle and glycolysis, for energy production or biosynthesis.

The enzyme from Thermus thermophilus has been shown to be stereospecific, cleaving the (4S)-isomer but not the (4R)-isomer. This stereospecificity is a critical consideration for researchers studying or engineering this pathway.

This metabolic step is a crucial part of the broader catabolic pathways for various aromatic compounds, including phenylalanine, benzoate, biphenyl, toluene, and xylene.[1] In these pathways, complex aromatic molecules are broken down through a series of enzymatic reactions into simpler intermediates, with this compound being a key downstream product before its final cleavage.

In some metabolic contexts, this compound can be formed from the decarboxylation of 4-oxalocrotonate or reversibly dehydrated to 2-oxopent-4-enoate.[2]

Quantitative Data

The kinetic properties of 4-hydroxy-2-oxovalerate aldolase are crucial for understanding the efficiency and regulation of this metabolic pathway. The following table summarizes the available quantitative data for this enzyme from different microbial sources.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Allosteric Activators | Metal Cofactors | Notes |

| Thermus thermophilus | (4S)-4-hydroxy-2-oxopentanoate | 206 | N/A | N/A | NADH (causes a 2-fold increase in kcat) | Co2+, Ni2+, Mn2+ | Stereospecific for the (4S)-isomer.[3] |

| Pseudomonas sp. strain CF600 | 4-hydroxy-2-ketovalerate | N/A | N/A | N/A | NADH | Mn2+ | The enzyme is physically associated with an acetaldehyde dehydrogenase.[3] |

N/A: Data not available in the cited literature.

Experimental Protocols

Purification of 4-hydroxy-2-oxovalerate aldolase from Pseudomonas sp. strain CF600

This protocol is based on the method described by Powlowski et al. (1993).[3]

-

Cell Lysis: Harvest bacterial cells grown on a suitable carbon source (e.g., phenol) and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using a French press or sonication.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a crude cell-free extract.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the cell-free extract to precipitate proteins. Collect the protein fraction that precipitates between 40% and 60% saturation.

-

Chromatography:

-

Ion Exchange Chromatography: Load the resuspended protein fraction onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-0.5 M NaCl).

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions using a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE. The aldolase from Pseudomonas sp. CF600 often copurifies with an acetaldehyde dehydrogenase.

Assay for 4-hydroxy-2-oxovalerate aldolase activity

This is a general colorimetric assay protocol adapted from commercially available kits.

Principle: The cleavage of 4-hydroxy-2-oxovalerate produces pyruvate. The pyruvate is then used in a coupled reaction catalyzed by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the aldolase activity.

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Substrate: this compound (e.g., 10 mM stock solution)

-

NADH: (e.g., 10 mM stock solution)

-

Lactate Dehydrogenase (LDH): (e.g., 100 units/mL)

-

Enzyme Sample: Purified or partially purified 4-hydroxy-2-oxovalerate aldolase

Procedure:

-

Prepare a reaction mixture in a 96-well plate or a cuvette containing the assay buffer, NADH, and LDH.

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding the substrate, this compound.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (or the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Quantitative Analysis of this compound

The quantification of this compound in biological samples can be achieved using chromatographic techniques coupled with mass spectrometry.

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation of the organic acid from other components in a sample matrix based on its polarity.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An acidic mobile phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, coupling to a mass spectrometer (LC-MS).

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Derivatization of the non-volatile organic acid to a volatile ester, followed by separation and detection.

-

Derivatization: The carboxylic acid and hydroxyl groups are typically derivatized (e.g., silylation with BSTFA or esterification with methanol) to increase volatility.

-

Column: A non-polar or medium-polarity capillary column is used for separation.

-

Detection: Mass spectrometry provides high sensitivity and structural information for confident identification and quantification.

Involvement in Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature to suggest a specific signaling role for this compound. It is primarily characterized as a metabolic intermediate in catabolic pathways. While it is well-established that metabolic pathways and signaling networks are intricately linked, with many metabolic intermediates acting as signaling molecules (e.g., acetyl-CoA, α-ketoglutarate), a similar function for this compound has not been reported.

Future research may uncover potential signaling functions, perhaps through allosteric regulation of other enzymes or by influencing broader metabolic fluxes that in turn impact signaling cascades. However, based on current knowledge, its primary role is confined to its position within the meta-cleavage pathway of aromatic compounds.

Conclusion

This compound is a crucial metabolite in the microbial degradation of a wide range of aromatic compounds. Its metabolism is centered around the stereospecific enzyme 4-hydroxy-2-oxovalerate aldolase, which represents a potential target for metabolic engineering and biocatalytic applications. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway. While a direct role in cell signaling remains to be elucidated, the fundamental importance of this pathway in microbial catabolism warrants continued exploration.

References

- 1. uniprot.org [uniprot.org]

- 2. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]

- 3. Purification and properties of the physically associated meta-cleavage pathway enzymes 4-hydroxy-2-ketovalerate aldolase and aldehyde dehydrogenase (acylating) from Pseudomonas sp. strain CF600 - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of 4-hydroxy-2-oxopentanoic acid

An In-depth Technical Guide to 4-Hydroxy-2-oxopentanoic Acid

Introduction

4-Hydroxy-2-oxopentanoic acid, also known by synonyms such as 4-hydroxy-2-oxovalerate and 4-hydroxy-2-ketopentanoic acid, is a significant intermediate in the metabolic pathways of certain microorganisms.[1] As a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid, its structure and functional groups make it a point of interest for researchers in biochemistry and drug development.[2][3] This compound is involved in the degradation of aromatic compounds, and understanding its properties is crucial for applications in bioremediation and biocatalysis. This guide provides a comprehensive overview of its known chemical and physical properties, relevant experimental methodologies, and its role in biological pathways.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 4-Hydroxy-2-oxopentanoic Acid

| Property | Value | Source |

| IUPAC Name | 4-Hydroxy-2-oxopentanoic acid | [2] |

| Molecular Formula | C₅H₈O₄ | [1][4] |

| Molar Mass | 132.115 g·mol⁻¹ | [1] |

| Monoisotopic Mass | 132.04225873 Da | [2][4] |

| CAS Number | 3318-73-8 | [1][4] |

| Synonyms | 4-Hydroxy-2-ketopentanoic acid, 4-Hydroxy-2-oxovaleric acid, 4-hydroxy-2-oxovalerate, HKP | [1][2] |

| Canonical SMILES | CC(CC(=O)C(=O)O)O | [2][4] |

| InChI Key | HFKQINMYQUXOCH-UHFFFAOYSA-N | [1][2] |

| Computed XLogP3 | -0.6 | [2] |

| Polar Surface Area | 74.6 Ų | [2] |

| Known Role | Escherichia coli metabolite | [2][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-hydroxy-2-oxopentanoic acid are not extensively documented. However, methodologies for analogous compounds, such as chemoenzymatic and biocatalytic syntheses, provide a framework for its production and characterization.

Biocatalytic Synthesis (Hypothetical Protocol)

The synthesis of γ-hydroxy-α-keto acids can often be achieved using aldolases. A plausible route for 4-hydroxy-2-oxopentanoic acid involves the aldol addition of acetaldehyde to pyruvate, catalyzed by a suitable aldolase.

1. Reaction Setup:

- Prepare a buffered solution (e.g., 20 mM potassium phosphate, pH 7.5).[5]

- Dissolve the substrates: pyruvate (e.g., 40 mM) and acetaldehyde (e.g., 20 mM).[5]

- Add necessary cofactors, such as MgCl₂ (e.g., 1 mM), if required by the enzyme.[5]

- Initiate the reaction by adding a purified aldolase enzyme (e.g., 0.5–1 mg).[5]

2. Reaction Conditions:

- Maintain the reaction mixture at a controlled temperature (e.g., 25 °C) with gentle agitation.[5]

- Monitor the reaction progress over time (e.g., 2-24 hours).[5]

3. Product Analysis and Purification:

- Reaction conversion and product formation can be monitored using ¹H NMR spectroscopy by observing the appearance of characteristic product peaks and disappearance of substrate signals.[5]

- Following the reaction, the enzyme can be removed by ultrafiltration.

- The product, 4-hydroxy-2-oxopentanoic acid, can be purified from the reaction mixture using chromatographic techniques such as ion-exchange or reverse-phase chromatography.

Spectroscopic Analysis

While a specific public repository of spectra for 4-hydroxy-2-oxopentanoic acid is not available, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the carbon skeleton and the position of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₅H₈O₄) and molecular weight.[4]

-

Infrared (IR) Spectroscopy: IR analysis would identify the characteristic vibrational frequencies of the hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH) functional groups.

Biological Significance and Signaling Pathways

4-Hydroxy-2-oxopentanoic acid is an intermediate in the meta-cleavage pathway for the degradation of catechols in microorganisms like Pseudomonas putida.[3] This pathway is crucial for the bacterial catabolism of aromatic compounds.

The key metabolic transformations involving this compound are:

-

Formation: It is formed via the decarboxylation of 4-oxalocrotonate, a reaction catalyzed by the enzyme 4-oxalocrotonate decarboxylase.[1]

-

Degradation: It is subsequently cleaved by 4-hydroxy-2-oxovalerate aldolase into two central metabolites: pyruvate and acetaldehyde.[1]

-

Dehydration: In a reversible reaction, the enzyme 2-oxopent-4-enoate hydratase can dehydrate 4-hydroxy-2-oxopentanoic acid to form 2-oxopent-4-enoate.[1]

These enzymatic steps allow microorganisms to break down complex aromatic molecules into components that can enter central metabolic pathways like the Krebs cycle.

Visualizations

The following diagrams illustrate the metabolic context and a general experimental workflow relevant to 4-hydroxy-2-oxopentanoic acid.

Caption: Metabolic pathway of 4-hydroxy-2-oxopentanoic acid.

Caption: Generalized workflow for synthesis and analysis.

References

- 1. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-2-oxopentanoic acid | C5H8O4 | CID 124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-oxopentanoic acid | 3318-73-8 [chemicalbook.com]

- 4. 4-hydroxy-2-oxopentanoic acid - Wikidata [wikidata.org]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence and Metabolic Significance of (4S)-4-hydroxy-2-oxopentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4-hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxovalerate, is a chiral keto acid that serves as a key metabolic intermediate in the catabolism of aromatic compounds by various microorganisms. This technical guide provides a comprehensive overview of its natural occurrence, metabolic context, and the methodologies for its detection and analysis. While its presence as a metabolite is well-established, quantitative data on its physiological concentrations remain limited in the current scientific literature. This document aims to consolidate the existing knowledge and provide a framework for future research into the biological roles of this compound.

Introduction

This compound is a five-carbon α-keto acid with a hydroxyl group at the fourth carbon. Its chemical structure and chirality play a crucial role in its enzymatic processing. This molecule is primarily recognized for its role in the meta-cleavage pathways of aromatic compound degradation, a common strategy employed by soil bacteria such as Pseudomonas and Escherichia coli to utilize complex organic molecules as carbon and energy sources.[1] Understanding the biosynthesis and degradation of this intermediate is essential for applications in bioremediation, metabolic engineering, and potentially for the discovery of novel enzyme inhibitors or drug targets.

Natural Occurrence

The primary documented natural occurrence of this compound is as a transient intermediate in bacterial metabolic pathways. It is not typically found as a free-standing, abundant metabolite but rather as a short-lived product that is quickly converted in a metabolic sequence.

Table 1: Documented Natural Occurrence of this compound

| Organism/System | Metabolic Context | Role of this compound |

| Escherichia coli | Degradation of 3-phenylpropanoate | Intermediate |

| Pseudomonas putida | Degradation of benzoate, toluene, and other aromatic compounds via the meta-cleavage pathway | Intermediate |

| Burkholderia xenovorans | Biphenyl degradation | Intermediate |

Metabolic Pathways

This compound is a central intermediate in the meta-cleavage pathway for the degradation of catechols, which are common intermediates in the breakdown of aromatic compounds.

The formation and degradation of this compound are catalyzed by a specific set of enzymes. The key enzyme responsible for its degradation is 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39).[2][3] This enzyme catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxopentanoate into pyruvate and acetaldehyde.[3][4]

Below is a diagram illustrating the central part of the meta-cleavage pathway involving this compound.

Experimental Protocols

The detection and quantification of this compound in biological samples typically require sensitive analytical techniques due to its likely low concentration and transient nature. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

General Protocol for Quantification of Keto Acids in Biological Samples

The following protocol is a generalized procedure based on established methods for keto acid analysis, which can be adapted for this compound.

-

Sample Collection and Quenching:

-

For bacterial cultures, rapidly harvest cells by centrifugation at a low temperature (e.g., 4°C).

-

Quench metabolic activity immediately by adding a cold solvent mixture, such as 60% methanol at -40°C, to the cell pellet.

-

-

Metabolite Extraction:

-

Perform metabolite extraction by disrupting the cells (e.g., via sonication or bead beating) in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge the mixture to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Derivatization (Optional but Recommended):

-

Keto acids can be unstable and may exhibit poor chromatographic behavior. Derivatization can improve their stability and detection sensitivity.

-

A common method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which targets the keto group. This is followed by analysis using LC-MS/MS.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation. The mobile phases typically consist of water and acetonitrile with a small amount of formic acid to improve ionization. A gradient elution is employed to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transition would be from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.

-

The workflow for this experimental protocol is illustrated in the diagram below.

References

The Role of 4-Hydroxy-2-Oxovalerate in Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-oxovalerate is a key metabolic intermediate in the microbial catabolism of aromatic amino acids, particularly phenylalanine and tryptophan. This technical guide provides an in-depth exploration of its function, the enzymatic processes it undergoes, and its relevance in the broader context of amino acid degradation. A clear distinction is made between the catabolic pathways involving 4-hydroxy-2-oxovalerate, which are prevalent in microorganisms, and the degradation of hydroxyproline in vertebrates, which proceeds via a different intermediate, 4-hydroxy-2-oxoglutarate. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction

The catabolism of amino acids is a fundamental biological process that provides energy and essential molecular precursors. While the core pathways for many amino acids are well-understood in mammals, the microbial world presents a vast and diverse array of metabolic strategies. 4-Hydroxy-2-oxovalerate emerges as a crucial intermediate in bacterial pathways for the degradation of aromatic compounds, including the essential amino acids phenylalanine and tryptophan. Understanding the function of this molecule and the enzymes that process it is critical for microbiology, biochemistry, and potentially for the development of novel antimicrobial agents that target these unique metabolic pathways.

The Central Role of 4-Hydroxy-2-Oxovalerate in Microbial Aromatic Amino Acid Catabolism

In many bacteria, the degradation of aromatic compounds, including the aromatic amino acids, proceeds through a meta-cleavage pathway. 4-Hydroxy-2-oxovalerate is a key downstream intermediate in these pathways.[1][2]

Phenylalanine Catabolism

The microbial degradation of phenylalanine can proceed through various routes, one of which leads to the formation of catecholic intermediates. These catechols are then processed through the meta-cleavage pathway, ultimately yielding 4-hydroxy-2-oxovalerate. The final step in this pathway involves the enzymatic cleavage of 4-hydroxy-2-oxovalerate.[1]

Tryptophan Catabolism

Certain bacterial pathways for tryptophan degradation also converge on the meta-cleavage pathway. In these microorganisms, tryptophan is converted through a series of intermediates to catechol, which then enters the same degradation route as described for phenylalanine, with 4-hydroxy-2-oxovalerate as a key intermediate.[3]

Enzymology of 4-Hydroxy-2-Oxovalerate

The central enzyme in the metabolism of 4-hydroxy-2-oxovalerate is 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39). This enzyme belongs to the family of lyases and specifically cleaves the carbon-carbon bond of its substrate.[1]

Reaction: 4-Hydroxy-2-oxovalerate ⇌ Pyruvate + Acetaldehyde[4]

This enzyme is typically a metal-dependent (Class II) aldolase, often requiring divalent cations such as Mn²⁺ or Co²⁺ for maximal activity.[4][5] In some bacteria, the activity of 4-hydroxy-2-oxovalerate aldolase is stimulated by NADH.[4][5]

Interestingly, in some pseudomonads, this aldolase forms a bifunctional complex with acetaldehyde dehydrogenase. This enzyme complex channels the acetaldehyde, a toxic and volatile intermediate, directly to the next metabolic step, preventing its release into the cytoplasm.[1]

Quantitative Data

The kinetic parameters of 4-hydroxy-2-oxovalerate aldolase can vary depending on the microbial source and the specific reaction conditions. The following table summarizes available kinetic data.

| Enzyme Source | Substrate | Km (µM) | Conditions | Reference |

| Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 206 | pH 8.0, 25°C, in the presence of NADH | [5] |

| Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 41 | pH 8.0, 25°C, in the presence of NADH and in complex with dehydrogenase | [5] |

| Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 123 | pH 8.0, 25°C, in the absence of NADH and in complex with dehydrogenase | [5] |

| Thermus thermophilus | 4-Hydroxy-2-oxohexanoate | 210 | pH 8.0, 25°C, in the presence of NADH | [5] |

Note: 4-Hydroxy-2-oxopentanoate is another name for 4-hydroxy-2-oxovalerate.

The catalytic efficiency of the Thermus thermophilus enzyme is similar for both 4-hydroxy-2-oxopentanoate and 4-hydroxy-2-oxohexanoate. The presence of NADH has been shown to cause a 2-fold increase in the kcat of this enzyme.[5]

Distinction from Hydroxyproline Catabolism

It is critical to distinguish the role of 4-hydroxy-2-oxovalerate in microbial aromatic amino acid catabolism from the catabolism of hydroxyproline in vertebrates. The latter involves a structurally similar but distinct intermediate, 4-hydroxy-2-oxoglutarate .

| Feature | Microbial Aromatic Amino Acid Catabolism | Vertebrate Hydroxyproline Catabolism |

| Key Intermediate | 4-Hydroxy-2-oxovalerate | 4-Hydroxy-2-oxoglutarate |

| Key Enzyme | 4-Hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) | 4-Hydroxy-2-oxoglutarate aldolase (EC 4.1.3.16) |

| Reaction Products | Pyruvate + Acetaldehyde | Pyruvate + Glyoxylate |

Defects in 4-hydroxy-2-oxoglutarate aldolase in humans are associated with primary hyperoxaluria type 3, a genetic disorder characterized by the accumulation of oxalate.[6][7]

Experimental Protocols

Purification of 4-Hydroxy-2-Oxovalerate Aldolase (from Pseudomonas sp.)

The purification of 4-hydroxy-2-oxovalerate aldolase, often in a complex with acetaldehyde dehydrogenase, has been described. A general workflow is as follows:

Enzymatic Assay for 4-Hydroxy-2-Oxovalerate Aldolase Activity

A continuous spectrophotometric assay can be employed to measure the activity of 4-hydroxy-2-oxovalerate aldolase. This is a coupled enzyme assay that measures the formation of pyruvate.[6]

Principle: The pyruvate produced from the cleavage of 4-hydroxy-2-oxovalerate is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored over time.[8]

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

4-Hydroxy-2-oxovalerate (substrate)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

Divalent cations (e.g., MnCl₂)

-

Purified 4-hydroxy-2-oxovalerate aldolase or cell lysate containing the enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, LDH, and MnCl₂.

-

Initiate the reaction by adding the substrate, 4-hydroxy-2-oxovalerate.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Relevance for Drug Development

The metabolic pathways of amino acids are increasingly being recognized as attractive targets for drug development, particularly in the fields of oncology and infectious diseases.[9][10][11] Since the meta-cleavage pathway involving 4-hydroxy-2-oxovalerate is prevalent in bacteria but absent in mammals, the enzymes in this pathway, including 4-hydroxy-2-oxovalerate aldolase, represent potential targets for the development of novel antimicrobial agents with high specificity. Inhibiting this pathway could disrupt the ability of pathogenic bacteria to utilize aromatic amino acids, thereby hindering their growth and survival. Further research into the structure and mechanism of 4-hydroxy-2-oxovalerate aldolase could facilitate the design of potent and selective inhibitors.

Conclusion

4-Hydroxy-2-oxovalerate is a specialized metabolic intermediate with a well-defined role in the microbial catabolism of aromatic amino acids. Its metabolism is distinct from the pathways observed in vertebrates for the degradation of other amino acids like hydroxyproline. A thorough understanding of the enzymology and kinetics of 4-hydroxy-2-oxovalerate aldolase, facilitated by robust experimental protocols, is essential for advancing our knowledge in microbial biochemistry. Furthermore, the unique presence of this pathway in bacteria presents an opportunity for the development of targeted antimicrobial therapies. This guide provides a foundational resource for researchers and professionals working in this exciting and evolving area of metabolic research.

References

- 1. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]

- 2. ECMDB [ecmdb.ca]

- 3. The 4-hydroxy-2-oxovalerate aldolase and acetaldehyde dehydrogenase (acylating) encoded by the nahM and nahO genes of the naphthalene catabolic plasmid pWW60-22 provide further evidence of conservation of meta-cleavage pathway gene sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directed Evolution of a Pyruvate Aldolase to Recognize A Long Chain Acyl Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Purification and properties of the physically associated meta-cleavage pathway enzymes 4-hydroxy-2-ketovalerate aldolase and aldehyde dehydrogenase (acylating) from Pseudomonas sp. strain CF600 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biosynthesis of (4S)-4-hydroxy-2-oxopentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4S)-4-hydroxy-2-oxopentanoic acid, also known as (4S)-4-hydroxy-2-oxovalerate, is a chiral keto acid that serves as a key intermediate in various microbial metabolic pathways. Its significance extends to its potential as a building block for the synthesis of complex chiral molecules relevant to the pharmaceutical and chemical industries. This technical guide provides an in-depth exploration of the microbial biosynthesis of the (4S)-enantiomer of 4-hydroxy-2-oxopentanoic acid. It details the primary enzymatic pathways, presents quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for enzyme purification and characterization, and visualizes the core biochemical processes. This document is intended to serve as a foundational resource for researchers engaged in metabolic engineering, biocatalysis, and drug development.

Core Biosynthetic Pathways

The microbial biosynthesis of this compound (HKP) is primarily centered around the activity of a specific class of aldolase enzymes. While it is an intermediate in several catabolic pathways for aromatic compounds, its synthesis is fundamentally a reversible aldol reaction.[1]

Primary Pathway: Aldol Condensation

The principal route for the formation of (4S)-HKP is the stereospecific aldol condensation of pyruvate and acetaldehyde. This reaction is catalyzed by the enzyme 4-hydroxy-2-oxovalerate aldolase (HOA) (EC 4.1.3.39).[1][2] The enzyme demonstrates specificity for the formation of the (4S)-enantiomer.[3]

-

Reactants: Pyruvate and Acetaldehyde

-

Product: this compound

-

Enzyme: 4-hydroxy-2-oxovalerate aldolase (HOA)

This enzyme is reversible, and in many native pathways, it catalyzes the cleavage of HKP into pyruvate and acetaldehyde as part of a catabolic sequence.[1] For biosynthetic purposes, reaction conditions can be optimized to favor the condensation reaction.

Alternative Biosynthetic Routes

While the aldol condensation is the most direct route, HKP also appears as an intermediate in other metabolic contexts, suggesting alternative, albeit less direct, biosynthetic possibilities:

-

From 2-Oxopent-4-enoate: The enzyme 2-oxopent-4-enoate hydratase catalyzes the reversible hydration of 2-oxopent-4-enoate to form 4-hydroxy-2-oxopentanoic acid.[2] This provides a potential pathway if a microorganism can efficiently produce the enoate precursor.

-

From 4-Oxalocrotonate: In some metabolic pathways, HKP is formed via the decarboxylation of 4-oxalocrotonate, a reaction mediated by 4-oxalocrotonate decarboxylase .[2]

The primary focus for controlled biosynthesis remains the HOA-catalyzed condensation due to the ready availability of pyruvate and acetaldehyde in central metabolism.

Key Enzyme: 4-Hydroxy-2-Oxovalerate Aldolase (HOA)

The 4-hydroxy-2-oxovalerate aldolase (HOA) is the cornerstone enzyme for the synthesis of (4S)-HKP. These enzymes are found in various microorganisms and can be categorized into two main classes based on their mechanism.

-

Class I Aldolases: These enzymes, typically found in organisms like Escherichia coli, utilize a Schiff base intermediate formed between a catalytic lysine residue in the active site and the pyruvate substrate.[4][5] They do not require a metal cofactor for activity.

-

Class II Aldolases: Found in organisms such as Pseudomonas species, these enzymes are metal-dependent, typically requiring divalent cations like Mn²⁺ or Mg²⁺ for catalytic activity.

The enzyme from Thermus thermophilus has been shown to be stereospecific, cleaving (4S)-4-hydroxy-2-oxopentanoate but not its (4R) counterpart.[3] This stereospecificity is critical for producing enantiomerically pure compounds.

Quantitative Enzyme Data

The following table summarizes key quantitative data for 4-hydroxy-2-oxovalerate aldolases from different microbial sources.

| Microorganism | Enzyme Class | Cofactor | Specific Activity | Kinetic Parameters | Reference |

| Escherichia coli W3110 | Class I | None | 7.0 mU/mg (crude extract) | Substrate selective for acetaldehyde acceptor. | |

| Pseudomonas sp. CF600 | Class II | Mn²⁺ | Not specified | - | |

| Thermus thermophilus HB8 | Not specified | Mn²⁺, Co²⁺, or Ni²⁺ | Not specified | kcat increases 2-fold in the presence of NADH. Similar catalytic efficiency for HKP and 4-hydroxy-2-oxohexanoate. | [3] |

| Burkholderia xenovorans LB400 | Class I | None | Not specified | Catalyzes cleavage of 4-hydroxy-2-oxohexanoate and 4-hydroxy-2-oxoheptanoate with similar efficiency to HKP. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the purification and characterization of 4-hydroxy-2-oxovalerate aldolase and the analysis of its product.

Enzyme Purification Workflow

The following protocol is a generalized multi-step procedure for the purification of HOA from microbial cell culture, based on methods described for the E. coli enzyme.

Protocol Steps:

-

Cell Lysis: Resuspend cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors). Lyse cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the crude cell-free extract.

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the crude extract to a final saturation of 50%, stirring at 4°C. After centrifugation, increase the saturation of the supernatant to 80%. Collect the precipitate by centrifugation and resuspend it in a minimal volume of chromatography binding buffer.

-

Hydrophobic Interaction Chromatography (HIC): Apply the resuspended protein to a Phenyl-Agarose or Phenyl Sepharose column equilibrated with a high-salt buffer. Elute the protein using a decreasing salt gradient.

-

Anion-Exchange Chromatography (IEX): Pool active fractions from HIC, dialyze against a low-salt buffer, and apply to a Q Sepharose column. Elute using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

-

High-Resolution IEX: For higher purity, apply the active fractions from the first IEX step to a Mono Q column and elute with a shallow, increasing salt gradient.

-

Purity Analysis: Analyze fractions from each step using SDS-PAGE to confirm the purity and molecular weight of the enzyme.

Enzyme Activity Assay

A reliable method for measuring HOA activity is a coupled-enzyme stopped assay that quantifies the amount of pyruvate produced from the cleavage of HKP.

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate: 10 mM this compound in assay buffer.

-

Enzyme: Purified HOA at an appropriate dilution.

-

Stopping Reagent: Perchloric acid or heat (95°C for 2 minutes).

-

Coupling System:

-

Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle).

-

10 mM NADH solution.

-

Protocol:

-

Reaction Initiation: In a microcentrifuge tube, combine 100 µL of assay buffer, 20 µL of the enzyme solution, and 50 µL of the HKP substrate. For controls, use buffer instead of the enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by either adding a strong acid to denature the enzyme or by heating the mixture to 95°C for 2 minutes.

-

Pyruvate Quantification:

-

Centrifuge the stopped reaction to pellet any precipitated protein.

-

In a 96-well plate or cuvette, add a sample of the supernatant from the stopped reaction.

-

Add LDH and measure the baseline absorbance at 340 nm.

-

Initiate the coupling reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm as NADH is consumed during the LDH-catalyzed reduction of pyruvate to lactate.

-

-

Calculation: Calculate the amount of pyruvate produced by using the Beer-Lambert law (ε₃₄₀ for NADH = 6,220 M⁻¹cm⁻¹). One unit (U) of HOA activity is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.

Product Identification and Quantification by GC-MS

To confirm the identity and quantify the synthesized (4S)-HKP, gas chromatography-mass spectrometry (GC-MS) can be used following derivatization.

Protocol:

-

Sample Preparation: Take an aliquot of the reaction mixture. If necessary, stop the reaction and remove the enzyme (e.g., by protein precipitation with a solvent or by ultrafiltration).

-

Derivatization: Evaporate the sample to dryness under a stream of nitrogen. Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour to convert the hydroxy and carboxylic acid groups to their trimethylsilyl (TMS) ethers/esters.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start with an initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Data Analysis: Identify the peak corresponding to the derivatized HKP by comparing its retention time and mass spectrum to an authentic standard. Quantify the product by generating a standard curve with known concentrations of the standard.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms is a promising avenue for the production of valuable chiral synthons. The 4-hydroxy-2-oxovalerate aldolase is the central biocatalyst in this process, and its stereospecificity is a key advantage. Future research efforts should focus on the discovery of novel HOA enzymes with enhanced stability and catalytic efficiency, as well as the metabolic engineering of microbial hosts to increase the intracellular supply of precursors—pyruvate and acetaldehyde. Overexpression of robust HOA enzymes in engineered strains could lead to efficient, scalable, and sustainable bioproduction of enantiopure (4S)-HKP for applications in the pharmaceutical and fine chemical industries.

References

- 1. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Substrate selectivity and biochemical properties of 4-hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2-oxopentanoic acid, a molecule of interest in various biochemical pathways, presents a unique structural elucidation challenge due to the presence of multiple functional groups, including a carboxylic acid, a ketone, and a secondary alcohol. This technical guide provides an in-depth overview of the methodologies and data interpretation required to definitively confirm its structure. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This document serves as a valuable resource for researchers and professionals involved in the characterization of small organic molecules.

Physicochemical Properties

A foundational aspect of structural elucidation is the determination of the molecule's basic physicochemical properties. These data points provide the initial constraints for any proposed structure.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | --INVALID-LINK-- |

| Molar Mass | 132.115 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-hydroxy-2-oxopentanoic acid | --INVALID-LINK-- |

| CAS Number | 3318-73-8 | --INVALID-LINK-- |

| InChI | InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9) | --INVALID-LINK-- |

| SMILES | CC(O)CC(=O)C(=O)O | --INVALID-LINK-- |

Spectroscopic Data for Structural Confirmation

The cornerstone of modern structural elucidation lies in the synergistic application of various spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for 4-hydroxy-2-oxopentanoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | m | 1H | H4 |

| ~2.95 | dd | 1H | H3a |

| ~2.75 | dd | 1H | H3b |

| ~1.25 | d | 3H | H5 |

Note: The carboxylic acid proton (H1) and the hydroxyl proton (on C4) are typically not observed in D₂O due to deuterium exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the number of different types of carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Carbon Atom |

| ~198 | C2 (Ketone) |

| ~165 | C1 (Carboxylic Acid) |

| ~65 | C4 |

| ~45 | C3 |

| ~22 | C5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and substructures. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion |

| 133.0495 | [M+H]⁺ |

| 155.0315 | [M+Na]⁺ |

| 131.0350 | [M-H]⁻ |

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.[1][2]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Alcohol) |

| ~1720 | Strong | C=O stretch (α-Keto acid) |

| ~1650 | Medium | C=O stretch (Ketone) |

| ~1200 | Medium | C-O stretch (Carboxylic acid and Alcohol) |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.

Materials:

-

4-hydroxy-2-oxopentanoic acid sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 4-hydroxy-2-oxopentanoic acid sample in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain fragmentation data.

Materials:

-

4-hydroxy-2-oxopentanoic acid sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Volatile acid or base for pH adjustment (e.g., formic acid, ammonium hydroxide)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion Analysis:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to obtain a stable and intense signal for the molecule of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and fragmenting it using collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Analyze the full scan mass spectrum to identify the molecular ion and common adducts.

-

Interpret the MS/MS fragmentation pattern to deduce structural information.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

4-hydroxy-2-oxopentanoic acid sample

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder (e.g., clean ATR crystal or KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Sample Spectrum:

-

Place the prepared sample in the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

-

Structural Elucidation Workflow & Signaling Pathways

The logical flow of the structural elucidation process can be visualized as a systematic integration of data from multiple analytical techniques.

Conclusion

The structural elucidation of 4-hydroxy-2-oxopentanoic acid is a multi-faceted process that relies on the careful acquisition and interpretation of data from a suite of modern analytical techniques. By combining the detailed information on proton and carbon frameworks from NMR spectroscopy, the precise molecular weight and fragmentation from mass spectrometry, and the identification of key functional groups from IR spectroscopy, a definitive and unambiguous structural assignment can be made. The protocols and data presented in this guide provide a comprehensive framework for researchers and scientists to confidently characterize this and other similar small organic molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (4S)-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a potential chemoenzymatic strategy for the synthesis and purification of (4S)-4-hydroxy-2-oxopentanoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The protocols outlined below are based on established chemical and biocatalytic methodologies for similar compounds, offering a robust starting point for laboratory-scale production.

Synthesis of this compound

The proposed synthetic route involves a two-step process: the initial chemical synthesis of the prochiral precursor, ethyl 2,4-dioxopentanoate, followed by a highly stereoselective enzymatic reduction to yield the desired (4S)-enantiomer.

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate (Prochiral Precursor)

The synthesis of ethyl 2,4-dioxopentanoate can be achieved via a Claisen condensation reaction between ethyl pyruvate and ethyl acetate. This reaction forms the carbon-carbon bond necessary to construct the pentanoic acid backbone.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

Addition of Reactants: A mixture of ethyl pyruvate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred solution of sodium ethoxide at 0°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of dilute hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,4-dioxopentanoate. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Reactants | Ethyl pyruvate, Ethyl acetate, Sodium ethoxide |

| Solvent | Anhydrous Ethanol |

| Reaction Time | 2-4 hours |

| Temperature | Reflux |

| Typical Yield | 60-75% |

| Purity (after purification) | >95% |

Step 2: Enzymatic Stereoselective Reduction to Ethyl (4S)-4-hydroxy-2-oxopentanoate

The stereoselective reduction of the 4-keto group of ethyl 2,4-dioxopentanoate to the corresponding (4S)-hydroxy ester is a critical step to install the desired chirality. This can be accomplished using a commercially available (S)-selective alcohol dehydrogenase (ADH). These enzymes, often available as lyophilized powders, exhibit high enantioselectivity. A co-factor regeneration system, for example using isopropanol and a suitable dehydrogenase, is typically employed to ensure the economic feasibility of the process.

Experimental Protocol:

-

Enzyme and Cofactor Preparation: A phosphate buffer solution (pH 7.0) is prepared. The (S)-selective alcohol dehydrogenase and NAD(P)H cofactor are dissolved in the buffer.

-

Reaction Mixture: The crude or purified ethyl 2,4-dioxopentanoate (1.0 equivalent) is added to the enzyme/cofactor solution. A co-substrate for cofactor regeneration, such as isopropanol (5-10 equivalents), is also added.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37°C) with gentle agitation. The reaction progress is monitored by HPLC or GC analysis for the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ethyl (4S)-4-hydroxy-2-oxopentanoate.

| Parameter | Value |

| Enzyme | (S)-selective Alcohol Dehydrogenase (e.g., from Codexis® or evoxx technologies) |

| Cofactor | NAD(P)H |

| Cofactor Regeneration | Isopropanol/ADH |

| Substrate Concentration | 10-50 mM |

| pH | 6.5-7.5 |

| Temperature | 25-37°C |

| Typical Conversion | >95% |

| Enantiomeric Excess (e.e.) | >99% |

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the free carboxylic acid.

Experimental Protocol:

-

Hydrolysis: The crude or purified ethyl (4S)-4-hydroxy-2-oxopentanoate is dissolved in a mixture of ethanol and water. A stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting ester is fully consumed.

-

Work-up and Isolation: The reaction mixture is acidified to pH 2-3 with dilute HCl. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and the other enantiomer if any is present. A multi-step purification strategy is recommended.

Protocol 1: Column Chromatography on Silica Gel

For the removal of non-polar impurities and byproducts from the hydrolysis step, column chromatography on silica gel can be employed. Due to the acidic nature of the target compound, care must be taken to avoid tailing and ensure good separation.

Experimental Protocol:

-

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) is packed into a chromatography column. To minimize unwanted interactions with the acidic product, the silica gel can be pre-treated with a small amount of acid (e.g., 0.1% acetic acid in the eluent) or by using commercially available deactivated silica.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. A small amount of acetic or formic acid is often added to the mobile phase to improve the peak shape of the carboxylic acid.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions.

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.1% Acetic Acid |

| Detection | TLC with a suitable stain (e.g., potassium permanganate) |

| Expected Purity | >98% (achiral purity) |

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

To ensure the enantiomeric purity of the final product, chiral HPLC is the method of choice. This technique can be used both for analytical determination of the enantiomeric excess and for preparative separation to obtain highly pure this compound.

Analytical Chiral HPLC Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is often effective for the separation of chiral acids.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar alcohol like isopropanol or ethanol. For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1%), to the mobile phase is crucial to obtain sharp peaks and good resolution.

-

Analysis Conditions: The sample is dissolved in the mobile phase and injected onto the column. The separation is monitored using a UV detector.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Preparative Chiral HPLC:

For obtaining larger quantities of the pure enantiomer, the analytical method can be scaled up to a preparative scale by using a larger dimension column and a higher flow rate. Fractions corresponding to the desired (4S)-enantiomer are collected, and the solvent is removed to yield the highly pure product.

| Parameter | Value |

| Column | Chiralpak AD-H, Chiralcel OD-H, or similar |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) + 0.1% TFA |

| Flow Rate | 1.0 mL/min (analytical) |

| Detection | UV at 210 nm |

| Expected Enantiomeric Purity | >99.5% e.e. |

Visualized Workflows and Pathways

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Key enzymatic reduction step with cofactor regeneration.

Application Note: HPLC Method for the Detection of 4-Hydroxy-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation and detection of 4-hydroxy-2-oxopentanoic acid. This method is applicable for the quantitative analysis of this compound in various sample matrices, such as biological fluids and chemical reaction mixtures. The protocol provided herein offers a starting point for method development and validation.

Introduction

4-Hydroxy-2-oxopentanoic acid, a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid, is an intermediate in several metabolic pathways.[1] Accurate and reliable quantification of this analyte is crucial for understanding its role in biological processes and for monitoring its presence in pharmaceutical and chemical manufacturing. This document provides a detailed protocol for its analysis using reverse-phase HPLC with UV detection.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C5H8O4 | [2] |

| Molar Mass | 132.115 g·mol−1 | [2] |

| IUPAC Name | 4-hydroxy-2-oxopentanoic acid | |

| Synonyms | 4-hydroxy-2-ketopentanoic acid, 4-hydroxy-2-oxovaleric acid | [2] |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

Sample Preparation

Proper sample preparation is critical to remove interferences and protect the HPLC column.

-

Aqueous Samples (e.g., cell culture media, urine):

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.[1]

-

If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.

-

-

Biological Tissues:

-

Homogenize the tissue sample in a suitable buffer.

-

Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (typically in a 1:3 or 1:4 ratio of sample to solvent).

-

Vortex the mixture and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions

The following conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of methanol, water, and acetonitrile. A common starting point for alpha-keto acids is a ratio of 38.4:60:1 (v/v/v) with the addition of an acid like 0.1% phosphoric acid to suppress ionization.[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis Detector |